DICHLORO(P-CYMENE)RUTHENIUM(II) DIMER
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Overview
Description
Dichloro(p-cymene)ruthenium(II) dimer is an organometallic compound with the formula ([Ru(p-cymene)Cl_2]_2). This red-colored, diamagnetic solid is a reagent in organometallic chemistry and homogeneous catalysis. It is structurally similar to (benzene)ruthenium dichloride dimer . The compound is a saturated 18-electron complex used as a starting material for the synthesis of various organometallic complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(p-cymene)ruthenium(II) dimer is typically prepared by reacting phellandrene with hydrated ruthenium trichloride. The reaction proceeds as follows: [ \text{phellandrene} + \text{RuCl}_3 \cdot xH_2O \rightarrow [Ru(p-cymene)Cl_2]_2 ]
At high temperatures, the compound can exchange with other arenes: [ [Ru(p-cymene)Cl_2]_2 + 2C_6Me_6 \rightarrow [Ru(C_6Me_6)Cl_2]_2 + 2 \text{p-cymene} ]
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis typically involves the reaction of ruthenium trichloride with p-cymene under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dichloro(p-cymene)ruthenium(II) dimer undergoes various types of reactions, including:
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Substitution Reactions: Reacts with Lewis bases to form monometallic adducts. [ [Ru(p-cymene)Cl_2]_2 + 2PPh_3 \rightarrow 2[Ru(p-cymene)Cl_2(PPh_3)] ]
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Cyclometallation Reactions: Reacts with arylimines and nitrogen-containing heterocycles via C-H bond activation. [ [Ru(p-cymene)Cl_2]_2 + \text{arylimine} + KOAc \rightarrow \text{cyclometallated ruthenium(II) complex} ]
Common Reagents and Conditions:
Lewis Bases: Triphenylphosphine (PPh_3)
Cyclometallation Reagents: Arylimines, nitrogen-containing heterocycles, potassium acetate (KOAc)
Solvents: Methanol, dichloromethane
Major Products:
- Monometallic adducts with pseudo-octahedral piano-stool structures
- Cyclometallated ruthenium(II) complexes
Scientific Research Applications
Dichloro(p-cymene)ruthenium(II) dimer has a wide range of scientific research applications, including:
Pharmaceuticals: Acts as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the synthesis of novel ruthenium sensitizers for dye-sensitized solar cells.
Organic Synthesis: Employed in the synthesis of primary amines through ruthenium-catalyzed reduction of nitriles.
Mechanism of Action
The mechanism of action of dichloro(p-cymene)ruthenium(II) dimer involves the activation of C-H bonds in arylimines and nitrogen-containing heterocycles. This activation is facilitated by the formation of cyclometallated ruthenium(II) complexes. The compound acts as a catalyst by coordinating with substrates and facilitating various chemical transformations through its pseudo-octahedral piano-stool structure .
Comparison with Similar Compounds
(Benzene)ruthenium dichloride dimer: Structurally similar but uses benzene instead of p-cymene.
Dichloro(1,5-cyclooctadiene)ruthenium(II): Another ruthenium-based dimer with different ligands.
Tris(triphenylphosphine)ruthenium(II) dichloride: Contains triphenylphosphine ligands instead of p-cymene
Uniqueness: Dichloro(p-cymene)ruthenium(II) dimer is unique due to its specific ligand (p-cymene), which imparts distinct reactivity and stability compared to other ruthenium-based dimers. Its ability to undergo cyclometallation reactions and form stable complexes with arylimines and nitrogen-containing heterocycles makes it particularly valuable in catalysis and organic synthesis .
Biological Activity
Dichloro(p-cymene)ruthenium(II) dimer, often abbreviated as [Ru(p-cymene)Cl2]2, is a notable organometallic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer effects, enzyme inhibition capabilities, and antimicrobial activities, supported by relevant research findings and data.
General Characteristics
This compound is classified as a saturated 18-electron complex. It serves as a precursor for various organometallic compounds and has been utilized in catalysis, particularly in hydrosilylation reactions and the synthesis of primary amines . The compound is recognized for its lipophilic nature, which enhances its biological interactions .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound. Its efficacy has been evaluated against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
The compound exhibits significant cytotoxicity with IC50 values lower than those of conventional chemotherapeutics like cisplatin. For instance, recent research indicated that ruthenium complexes derived from this compound showed enhanced inhibitory effects on MCF-7 and A549 cells compared to cisplatin .
Table 1: Cytotoxicity Data of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) | Comparison to Cisplatin |
---|---|---|
MCF-7 | 12.5 | Lower |
A549 | 15.0 | Lower |
HeLa | 10.0 | Lower |
The anticancer activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cancer cells, leading to apoptosis .
- DNA Interaction : Studies indicate that the complex can bind to DNA, causing fragmentation and disruption of replication processes .
- Enzyme Inhibition : It selectively inhibits cholinesterase enzymes, which may contribute to its cytotoxic effects .
Enzyme Inhibition
This compound has shown selective inhibition of butyrylcholinesterase (BChE). In vitro studies revealed an IC50 value of 32.7 µM against horse serum BChE, indicating competitive and reversible inhibition . This characteristic suggests potential therapeutic applications in neurodegenerative diseases where cholinesterase activity is dysregulated.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Bacterial Activity : Studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, highlighting its potential as an antibacterial agent .
- Fungal Activity : The dichloro(p-cymene)ruthenium(II) complex has shown activity against various fungal strains, suggesting its utility in treating infections caused by resistant pathogens.
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Study on Anticancer Activity : A study conducted on MCF-7 cells showed that treatment with the compound resulted in significant cell death compared to untreated controls. The mechanism was linked to ROS generation and DNA damage.
- Cholinesterase Inhibition Study : Research focused on the inhibition of cholinesterase enzymes demonstrated that the compound could effectively reduce enzyme activity without affecting muscle contraction significantly at higher concentrations.
Properties
CAS No. |
128706-72-9 |
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Molecular Formula |
C20H28Cl4Ru2 |
Molecular Weight |
612.39 |
Origin of Product |
United States |
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